Emd 386088 hydrochloride

Vue d'ensemble

Description

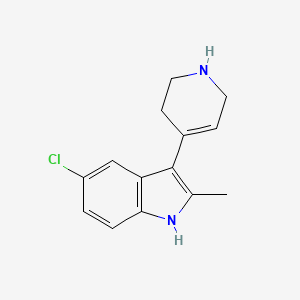

Emd 386088 hydrochloride is a potent 5-HT6 receptor agonist . It has a high affinity for the 5-HT6 receptor, with an IC50 value of 7.4 nM in 3H-LSD binding and an EC50 value of 1.0 nM in a functional cAMP assay . It also shows selectivity over other 5-HT receptors .

Molecular Structure Analysis

The molecular formula of Emd 386088 hydrochloride is C14H15N2.ClH . Its molecular weight is 283.2 g/mol . The IUPAC name is 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride .Physical And Chemical Properties Analysis

Emd 386088 hydrochloride is soluble in water to 25 mM (with heating) and in DMSO to 100 mM . It is stored under desiccating conditions at room temperature .Applications De Recherche Scientifique

Neuroscience

Application Summary

Emd 386088 hydrochloride is used to study the role of 5-HT6 receptors in cognitive processes and memory functions.

Methods

Researchers typically use in vivo testing on animal models, administering Emd 386088 hydrochloride intraperitoneally or orally and observing the effects on behavior and memory tasks.

Results

The compound has been shown to impair memory in vivo, indicating its potential for exploring the mechanisms of memory and learning .

Pharmacology

Application Summary

It serves as a tool to understand the pharmacodynamics of serotonin receptors, particularly in the context of drug development.

Methods

Binding assays, such as 3H-LSD binding, and functional assays like cAMP assays are used to determine the affinity and selectivity of Emd 386088 hydrochloride for 5-HT6 receptors.

Results

Emd 386088 hydrochloride has an IC50 of 7.4 nM in 3H-LSD binding and an EC50 of 1.0 nM in a functional cAMP assay, demonstrating high potency and selectivity .

Psychiatric Research

Application Summary

The compound is used to investigate the therapeutic potential for psychiatric disorders, including schizophrenia and depression.

Methods

Behavioral studies, such as the prepulse inhibition test in rats, are conducted after administering the compound to assess its effects on psychiatric symptoms.

Results

Emd 386088 hydrochloride ameliorates ketamine-induced deficits in attentional set shifting and novel object recognition, but not in the prepulse inhibition, suggesting a nuanced role in psychiatric conditions .

Molecular Biology

Application Summary

This agonist is utilized to study the intracellular pathways regulated by 5-HT6 receptors, such as cAMP pathways.

Methods

Cell-based assays are performed to measure changes in intracellular cAMP levels upon treatment with Emd 386088 hydrochloride.

Results

The compound effectively increases cAMP levels, indicating its utility in dissecting signaling pathways associated with 5-HT6 receptors .

Behavioral Science

Application Summary

Emd 386088 hydrochloride is used to explore the influence of 5-HT6 receptors on animal behavior and mood regulation.

Methods

Animal models are subjected to various behavioral tests, such as the open field test, after administration of the compound to observe changes in activity and anxiety-related behavior.

Results

The results from these studies contribute to understanding the role of serotonin in behavior and mood disorders .

Toxicology

Application Summary

The safety profile and potential toxic effects of Emd 386088 hydrochloride are assessed to inform its use in clinical settings.

Methods

Toxicological assessments, including LD50 determination and chronic toxicity studies, are conducted in animal models.

Results

While specific toxicological data is not provided, the compound is indicated to be toxic, and safety data sheets recommend handling it with care .

Drug Discovery

Application Summary

Emd 386088 hydrochloride is used in the early stages of drug discovery to identify potential therapeutic effects of 5-HT6 receptor modulation.

Methods

High-throughput screening of chemical libraries may be performed to find compounds with similar or better efficacy than Emd 386088 hydrochloride.

Results

Such studies could lead to the development of new drugs for neurological disorders, leveraging the properties of Emd 386088 hydrochloride as a reference point .

Geriatric Medicine

Application Summary

Research into age-related cognitive decline often utilizes Emd 386088 hydrochloride to understand the role of serotonin in aging brains.

Methods

Longitudinal studies on older animal models are conducted, assessing cognitive functions over time with and without the administration of Emd 386088 hydrochloride.

Results

These studies aim to reveal potential treatments for conditions like Alzheimer’s disease, with Emd 386088 hydrochloride showing promise in improving cognitive functions .

Cellular Biology

Application Summary

Emd 386088 hydrochloride is instrumental in studying the cellular signaling mechanisms mediated by 5-HT6 receptors.

Methods

Cell cultures are treated with the compound, and subsequent changes in gene expression or protein activity are monitored using various biochemical assays.

Results

Findings contribute to the understanding of cellular responses to serotonin receptor activation and the broader implications for cell biology .

Comparative Biology

Application Summary

The effects of Emd 386088 hydrochloride across different species help in understanding the evolutionary aspects of serotonin receptors.

Methods

Comparative studies involve administering the compound to various species and observing differences in receptor function and behavioral responses.

Results

Such research can elucidate the diverse biological roles of serotonin receptors and their evolutionary significance .

Nutritional Science

Application Summary

Investigations into how diet can influence serotonin receptor activity often use Emd 386088 hydrochloride to simulate increased receptor activation.

Methods

Animal models are fed diets with varying levels of tryptophan, the precursor to serotonin, alongside Emd 386088 hydrochloride administration to study the effects on 5-HT6 receptor activity.

Results

These studies may lead to dietary recommendations for improving mental health and cognitive functions .

Computational Modeling

Application Summary

Emd 386088 hydrochloride is used in computational models to predict the behavior of 5-HT6 receptors and their interaction with various ligands.

Methods

Molecular docking and simulation techniques are employed to understand the binding dynamics and conformational changes of the receptor when interacting with Emd 386088 hydrochloride.

Results

The insights gained can guide the design of new compounds with desired effects on 5-HT6 receptors .

The applications mentioned above are based on the compound’s known properties and its role as a 5-HT6 receptor agonist. The specific details, such as experimental procedures and results, would be available in scientific publications and databases that document the use of Emd 386088 hydrochloride in various research contexts. The references provided in the search results can be a starting point for accessing more detailed information on each application.

Antidepressant Research

Application Summary

Emd 386088 hydrochloride has been studied for its potential antidepressant-like effects due to its action as a dopamine reuptake inhibitor.

Methods

Rodent models are used to assess the antidepressant efficacy of the compound through behavioral assays like the forced swim test and tail suspension test.

Results

The compound has shown to produce antidepressant-like effects in rodents, which are believed to be associated with its dopamine reuptake inhibition properties .

Chemical Biology

Application Summary

The compound’s interaction with other neurotransmitter systems, such as its moderate affinity for the 5-HT3 receptor, is of interest in chemical biology.

Methods

Studies often involve radioligand binding assays to determine the affinity of Emd 386088 hydrochloride for various receptors.

Results

Emd 386088 hydrochloride has been found to possess moderate affinity for the 5-HT3 receptor, which could have implications for its broader pharmacological profile .

Neuropharmacology

Application Summary

Emd 386088 hydrochloride is used to explore the effects of 5-HT6 receptor activation on dopaminergic and glutamatergic neurotransmission.

Methods

In vitro and in vivo studies measure the impact of the compound on neurotransmitter release and receptor activity.

Results

The research indicates that Emd 386088 hydrochloride can modulate other neurotransmitter systems, providing insights into the complex interactions within the brain .

Synthetic Chemistry

Application Summary

The compound serves as a starting point for the synthesis of novel derivatives with potential therapeutic applications.

Methods

Chemists may employ various synthetic routes to modify the indole structure of Emd 386088 hydrochloride, aiming to enhance its pharmacological properties.

Results

New derivatives of Emd 386088 hydrochloride have been synthesized, which may lead to the discovery of compounds with improved efficacy and safety profiles .

Experimental Therapeutics

Application Summary

Emd 386088 hydrochloride’s role as a 5-HT6 receptor agonist is investigated for its potential therapeutic effects in various neurological disorders.

Methods

Clinical trials and preclinical studies are conducted to evaluate the efficacy and safety of the compound in treating conditions such as Alzheimer’s disease and schizophrenia.

Results

While still in the experimental phase, Emd 386088 hydrochloride shows promise in improving symptoms associated with certain neurological disorders .

Receptor Pharmacology

Application Summary

The selectivity and potency of Emd 386088 hydrochloride for the 5-HT6 receptor make it a valuable tool in receptor pharmacology.

Methods

Receptor binding studies and functional assays are performed to understand the interaction between the compound and the 5-HT6 receptor.

Results

Emd 386088 hydrochloride has been characterized as a potent and selective 5-HT6 receptor agonist, aiding in the development of receptor-specific drugs .

Propriétés

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719336 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emd 386088 hydrochloride | |

CAS RN |

1171123-46-8 | |

| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1171123-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMD-386088 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

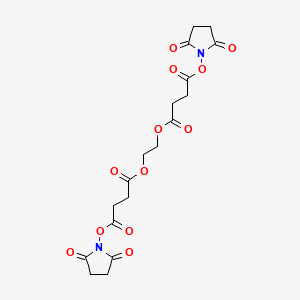

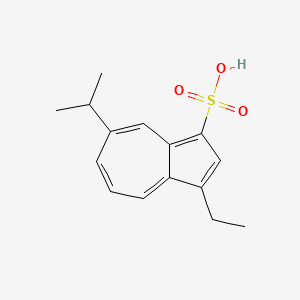

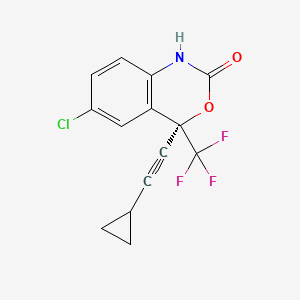

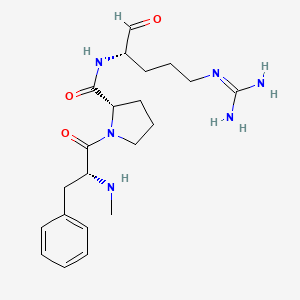

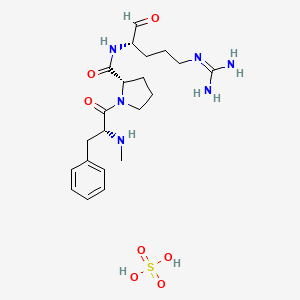

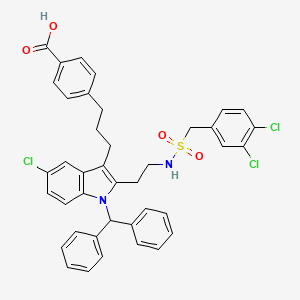

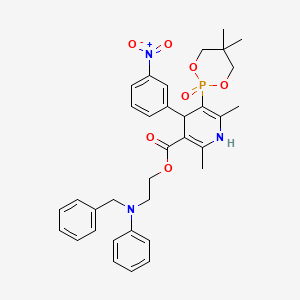

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B1671134.png)

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)